molecular formula C16H12F2N6O2 B12484160 N~4~-(2-fluorophenyl)-N~2~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(2-fluorophenyl)-N~2~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12484160
M. Wt: 358.30 g/mol
InChI Key: GCJOSOCCAJQLJT-UHFFFAOYSA-N
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Description

N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of fluorine atoms on phenyl rings and a nitro group on a pyrimidine ring

Properties

Molecular Formula

C16H12F2N6O2

Molecular Weight

358.30 g/mol

IUPAC Name

4-N-(2-fluorophenyl)-2-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-16-22-14(19)13(24(25)26)15(23-16)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23)

InChI Key

GCJOSOCCAJQLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor in certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.

    3-chloro-N-(2-fluorophenyl)benzamide: Contains a chloro group instead of a nitro group.

    2-iodo-N-(4-bromophenyl)benzamide: Features different halogen substitutions.

Uniqueness

N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of fluorine atoms and a nitro group, which confer distinct chemical and biological properties

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